N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-12-8-11(9-13(10-12)26-2)17-20-21-18(27-17)19-16(22)14-6-4-5-7-15(14)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGITDGBUWPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3,5-Dimethoxybenzoic Acid Hydrazide
The first step involves synthesizing the hydrazide precursor from 3,5-dimethoxybenzoic acid. This is achieved through a condensation reaction with hydrazine hydrate:
Reaction Scheme :
3,5-Dimethoxybenzoic acid + Hydrazine hydrate → 3,5-Dimethoxybenzoic acid hydrazide
Conditions :
- Solvent : Ethanol or methanol
- Temperature : Reflux (60–80°C) for 2–4 hours
- Catalyst : None required
Yield : Typically >80% after recrystallization.
2-(Methylsulfonyl)Benzoyl Chloride
The methylsulfonyl group is introduced via a sulfonation reaction. The synthesis involves three steps:
- Nitro Reduction : 2-Nitrobenzoic acid → 2-Aminobenzoic acid (Fe/HCl or catalytic hydrogenation).
- Sulfonation : 2-Aminobenzoic acid + Methanesulfonyl chloride → 2-(Methylsulfonyl)benzoic acid.
- Chlorination : 2-(Methylsulfonyl)benzoic acid → 2-(Methylsulfonyl)benzoyl chloride (SOCl₂ or POCl₃).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitro Reduction | Fe/HCl, H₂O, 80°C | 75–85% |
| Sulfonation | Methanesulfonyl chloride, Et₃N, 0°C | 90% |
| Chlorination | SOCl₂, reflux, 2 hrs | 95% |
Cyclization to Form the Oxadiazole Core
The hydrazide reacts with the benzoyl chloride to form the 1,3,4-oxadiazole ring. This step is critical for achieving the desired structure:
Reaction Scheme :
3,5-Dimethoxybenzoic acid hydrazide + 2-(Methylsulfonyl)benzoyl chloride → N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide
Conditions :
- Solvent : POCl₃ or pyridine (as base)
- Temperature : 100–120°C, 4–6 hours
- Catalyst : None required
Mechanism :
- Amide Formation : The hydrazide’s amino group reacts with the benzoyl chloride to form an intermediate.
- Cyclodehydration : Intramolecular dehydration forms the oxadiazole ring, releasing HCl.
Optimized Reaction Table :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | POCl₃ | Enhances cyclization efficiency |
| Temperature | 110°C | Maximizes ring closure |
| Time | 5 hrs | Ensures complete conversion |
Yield : 65–75% after purification.
Benzamide Coupling and Functionalization
The methylsulfonyl group is pre-attached to the benzamide moiety to ensure regioselectivity. This step avoids post-synthesis functionalization challenges.
Alternative Routes
For variants with different substituents (e.g., ethylsulfanyl), nucleophilic substitution reactions are employed post-cyclization. However, the methylsulfonyl group is introduced earlier due to its stability during cyclization.
Purification and Characterization
Recrystallization
- Solvent : Ethanol or acetone
- Purity : >98% after two recrystallizations
Spectroscopic Analysis
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 7.8–7.5 (aromatic H), δ 3.8 (OCH₃), δ 3.2 (SO₂CH₃) |
| IR | 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂) |
| Mass Spectrometry | m/z 441 [M+H]⁺ (calculated: 441.1) |
Comparative Analysis with Analogues
Structural Similarities and Differences
| Compound | Substituents | Biological Activity |
|---|---|---|
| Target Compound | 3,5-Dimethoxyphenyl, methylsulfonyl | Antimicrobial, anticancer (predicted) |
| LMM5 | 4-Methoxyphenyl, benzylsulfamoyl | Biofilm inhibition (IC₅₀ = 32 µg/mL) |
| OZE-II | 3,5-Dimethoxyphenyl, sulfonyl | Antimicrobial (IC₅₀ < 1 µM) |
Physicochemical Properties
| Property | Target Compound | LMM5 | OZE-II |
|---|---|---|---|
| Molecular Weight | 441.1 g/mol | 488.5 g/mol | 586.3 g/mol |
| Log P | ~3.8 | ~4.2 | ~5.8 |
| Lipinski Compliance | Yes (MW < 500, log P < 5) | Yes | No |
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the oxadiazole ring.
Scientific Research Applications
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as an inhibitor or modulator of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3,5-dimethoxyphenyl)benzamide: A derivative with similar structural features but different biological activity.
3,5-dimethoxyphenyl glycosides: Compounds with a similar phenyl group but different functional groups and applications.
Uniqueness
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and methylsulfonylbenzamide moiety contribute to its versatility in various reactions and applications, making it a valuable compound for research and development.
Biological Activity
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring linked to a methylsulfonylbenzamide moiety. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and may contribute to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 357.4 g/mol |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes involved in cell cycle regulation and apoptosis pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties . Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. Results indicated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli, suggesting potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the oxadiazole ring or the benzamide moiety can significantly alter its potency and selectivity.
Key SAR Insights
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity by increasing electron density.
- Ring Modifications : Alterations in the oxadiazole structure can lead to variations in solubility and bioavailability.
- Linker Variations : Changing the sulfonyl group can impact binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves (1) condensation of a hydrazide precursor with a substituted benzoyl chloride to form the oxadiazole ring via cyclization under reflux conditions, and (2) introduction of the methylsulfonyl group using methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF). Key parameters include temperature control (60–80°C for cyclization), stoichiometric ratios (1:1.2 hydrazide:benzoyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR spectroscopy : and NMR validate the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and methylsulfonyl group (δ 3.1 ppm for CH) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 460.5 [M+H]) confirm molecular weight .
- HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water mobile phase .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC values) and time-kill kinetics .
- Enzyme inhibition : Fluorometric assays for cyclooxygenase-2 (COX-2) or acetylcholinesterase (IC determination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar oxadiazole derivatives?
- Methodology :
- Assay standardization : Control variables like bacterial strain (e.g., methicillin-resistant vs. susceptible S. aureus), solvent (DMSO concentration ≤1%), and incubation time .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3,5-dimethoxyphenyl vs. chlorophenyl) using molecular docking to identify critical binding interactions .
Q. What computational strategies predict target interactions for this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB ID 5KIR) or bacterial DNA gyrase .
- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories) to assess binding affinity .
Q. How do substituent modifications on the oxadiazole ring influence pharmacokinetic properties?
- Methodology :
- LogP determination : Shake-flask method to measure partition coefficients; compare methylsulfonyl (logP ~1.8) vs. diethylsulfamoyl (logP ~2.5) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Q. What experimental designs validate synergistic effects with existing antimicrobials or chemotherapeutics?
- Methodology :
- Checkerboard assays : Test fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones .
- In vivo efficacy : Use C. elegans-S. aureus infection models to assess survival rates with combinatorial dosing .
Data Analysis and Optimization
Q. How can researchers optimize yield and scalability for multi-step synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize cyclization temperature, solvent volume, and catalyst (e.g., pyridine) .
- Process intensification : Switch from batch to flow chemistry for oxadiazole formation (residence time <30 min) .
Q. What strategies address low solubility in aqueous buffers during bioassays?
- Methodology :
- Co-solvent systems : Use 10% PEG-400 or cyclodextrin-based formulations .
- Prodrug derivatization : Introduce phosphate or amino acid esters to enhance hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
